![molecular formula C22H31N5O3 B2776932 N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049457-66-0](/img/structure/B2776932.png)
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
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Description
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
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Biological Activity
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its CAS number 1049457-66-0, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H31N5O3 with a molecular weight of 413.5 g/mol. The structural components include:
- Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Pyrrole moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with CNS activity.
1. Receptor Interaction
The compound has been studied for its interaction with various receptors, particularly dopamine receptors. In a study examining structure-activity relationships (SAR), it was found that modifications to the piperazine core and the aryl ether groups significantly influenced its affinity for dopamine receptors, specifically D3 and D2 receptors.
Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
---|---|---|---|
1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This table illustrates the varying degrees of receptor activity based on structural modifications .
2. Central Nervous System Effects
Research indicates that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For example, in locomotor activity tests in rodents, certain analogs demonstrated antidepressant-like effects without significant locomotion changes at varying doses . This suggests a potential therapeutic profile for mood disorders.
3. Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound. In a study involving rats:
- Intravenous administration : Half-life t1/2 was approximately 1.3 hours.
- Oral administration : t1/2 increased to about 2.6 hours with a bioavailability of approximately 35.6% .
These findings indicate that the compound may be suitable for further development as an oral medication.
Case Study 1: Antidepressant Potential
A recent study synthesized various derivatives of amphetamine-like compounds and assessed their potential as antidepressants. The results indicated that certain modifications led to enhanced serotonin transporter (SERT) inhibition and norepinephrine transporter (NET) affinity, which are critical pathways in mood regulation .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of related compounds against multiple receptors associated with CNS disorders. The selectivity profile revealed moderate affinity for serotonin receptors while showing minimal interaction with other targets like NMDA receptors . This selectivity is essential for minimizing side effects and enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, including amide bond formation, piperazine ring substitution, and pyrrole group integration. Key steps include:
- Step 1 : Coupling of the 2-ethoxyphenyl moiety with the ethanediamide backbone under anhydrous conditions using carbodiimide-based coupling agents (e.g., EDC or DCC) .
- Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the final product with >95% purity .
- Quality Control : Confirm purity via 1H-NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- Spectroscopy : 1H- and 13C-NMR to verify substituent integration (e.g., methylpiperazine protons at δ 2.3–2.7 ppm; pyrrole protons at δ 6.1–6.3 ppm) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O bond at ~1.23 Å in the ethanediamide group) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 468.2543) .
Q. What analytical techniques are recommended for assessing stability under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition points .
- Photostability : Expose to UV light (254 nm) for 48 hours and monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 72 hours; quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine receptors due to piperazine/pyrrole motifs). Key parameters include binding energy (< -8.0 kcal/mol) and hydrogen bonding with active-site residues .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess ligand-receptor complex stability (RMSD < 2.0 Å) .
- ADMET Prediction : SwissADME to evaluate pharmacokinetics (e.g., BBB permeability: >0.3; CYP inhibition risk) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Analysis : Test activity at 0.1–100 µM concentrations to identify non-linear effects (e.g., hormetic responses at low doses) .
- Structural Analog Comparison : Compare IC50 values with analogs lacking the 2-ethoxyphenyl or pyrrole groups to isolate pharmacophores .
- Assay Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays for enzyme inhibition) .
Q. How are reaction conditions optimized for selective functionalization?
- Solvent Effects : Use DCM for nucleophilic substitutions (piperazine) vs. THF for amide couplings to minimize side reactions .
- Catalyst Screening : Test Pd(PPh3)4 or CuI for Ullmann-type couplings of the pyrrole group .
- Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., Boc deprotection) .
Q. What methodologies identify biological targets for this compound?
- Affinity Chromatography : Immobilize the compound on Sepharose beads; elute bound proteins for LC-MS/MS identification .
- Kinobead Profiling : Incubate with cell lysates to capture kinase targets; quantify via SILAC labeling .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint genes modulating compound sensitivity .
Q. How is structure-activity relationship (SAR) analyzed for lead optimization?
- Substituent Variation : Synthesize derivatives with halogenated ethoxyphenyl or bulkier piperazine groups; compare IC50 in cytotoxicity assays .
- Pharmacophore Mapping : Schrödinger’s Phase tool to identify critical hydrogen bond acceptors (e.g., ethanediamide carbonyl) .
- Co-crystallization : Resolve ligand-target co-structures to guide rational design (e.g., piperazine interactions with hydrophobic pockets) .
Q. What challenges arise in purifying this compound from complex mixtures?
- Byproduct Removal : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted intermediates .
- Enantiomer Separation : Chiral columns (e.g., Chiralpak IA) for resolving stereoisomers if asymmetric centers are present .
- Solvent Traces : Lyophilize after dialysis (MWCO 1 kDa) to eliminate DMF or DMSO residues .
Q. How do stability studies inform storage and handling protocols?
- Lyophilized Storage : Store at -20°C under argon; reconstitute in DMSO for ≤6 months to prevent hydrolysis .
- Light Sensitivity : Use amber vials to avoid photodegradation; monitor via UV-Vis (λ~270 nm for ethoxyphenyl) .
- Humidity Control : Maintain <10% RH in storage chambers to prevent hydrate formation .
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-4-30-20-10-6-5-8-17(20)24-22(29)21(28)23-16-19(18-9-7-11-26(18)3)27-14-12-25(2)13-15-27/h5-11,19H,4,12-16H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZTXEYVAZASDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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